molecular formula C25H24N4O4S B2375816 N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide CAS No. 1207001-38-4

N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide

Cat. No. B2375816
M. Wt: 476.55
InChI Key: SWNFKPBQWNUQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature.



Synthesis Analysis

The synthesis analysis of a compound involves detailing the chemical reactions used to produce the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be determined using various experimental techniques.


Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including the compound N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide, have been extensively studied for their antitumor activity. Studies have shown that various imidazole derivatives, like 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, demonstrate significant biological properties and some have progressed to the preclinical testing stage. These compounds are of interest both for the development of new antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Impact on Central Nervous System

Research indicates that imidazole derivatives can be synthesized into potent drugs impacting the Central Nervous System (CNS). The presence of heteroatoms such as nitrogen, oxygen, and sulfur in these compounds contributes to a range of agonistic, antagonistic, depressant, and stimulant activities on the CNS. It is suggested that imidazole might be the most potent due to its CNS penetrability and activity, followed by imidazothiazole and benzimidazole. The azole group common to these classes may be responsible for some of their CNS effects (Saganuwan, 2020).

Safety And Hazards

The safety and hazards associated with a compound involve understanding its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions for research on a compound could involve exploring new synthesis methods, studying new reactions, investigating its biological activity, or developing applications based on its properties.


properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-32-21-10-4-18(5-11-21)15-27-23(30)17-34-25-26-12-13-29(25)20-8-6-19(7-9-20)24(31)28-16-22-3-2-14-33-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNFKPBQWNUQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.